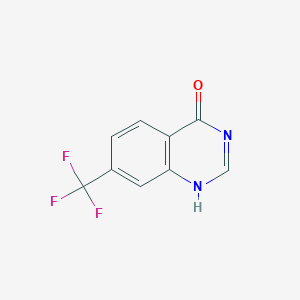

7-(Trifluoromethyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQZFZZPLINSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562513 | |

| Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-58-4 | |

| Record name | 7-(Trifluoromethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The document details a primary synthetic route, presents key quantitative data, and outlines the relevant biological context, including associated signaling pathways.

Introduction

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is, therefore, a valuable scaffold for the development of novel therapeutic agents, particularly in oncology. Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthetic Route

The most direct and common method for the synthesis of this compound is the Niementowski quinazoline synthesis. This reaction involves the cyclocondensation of an anthranilic acid derivative with an amide. In this case, 2-amino-4-(trifluoromethyl)benzoic acid is reacted with formamide.

A general workflow for this synthesis is presented below:

Experimental Protocols

Reaction: 2-amino-4-(trifluoromethyl)benzoic acid + Formamide → this compound

Procedure:

-

A mixture of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq.) and an excess of formamide (10-20 eq.) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to a temperature between 150-180 °C for a period of 2-6 hours. Alternatively, microwave irradiation can be employed to potentially reduce the reaction time and improve the yield.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, during which the product may precipitate.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove excess formamide.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid).

-

The purified product is dried under vacuum to yield this compound as a solid.

Quantitative Data

The following table summarizes the available characterization data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₅F₃N₂O | N/A |

| Molecular Weight | 214.15 g/mol | N/A |

| ¹H NMR | See Spectrum | [1] |

| (DMSO-d₆, ppm) | ||

| ¹³C NMR | Not Available | |

| IR (cm⁻¹) | Not Available | |

| Mass Spec (m/z) | Not Available | |

| Melting Point (°C) | Not Available | |

| Yield (%) | Not Available |

Note: A complete set of quantitative data from a single experimental source is not available in the public domain based on the conducted search.

Biological Context and Signaling Pathways

Quinazolinone derivatives are widely recognized for their potential as anticancer agents, often acting as inhibitors of tyrosine kinases involved in cancer cell proliferation and survival. The trifluoromethyl group on the quinazoline scaffold can enhance the inhibitory activity. Specifically, quinazolinones have been shown to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways.[2][3][4]

EGFR and VEGFR-2 Signaling Pathways:

Both EGFR and VEGFR-2 are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[5][6] Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its phosphorylation and subsequent activation of downstream signaling molecules.

The following diagram illustrates the inhibitory action of quinazolinone derivatives on the EGFR and VEGFR-2 signaling pathways.

Conclusion

This compound is a synthetically accessible compound with significant potential for drug discovery, particularly in the development of anticancer agents. The Niementowski synthesis provides a straightforward route to this scaffold. Further research is warranted to fully elucidate its biological activity and to develop detailed, optimized synthetic protocols to facilitate its broader investigation and potential clinical application. The inhibition of key signaling pathways such as EGFR and VEGFR-2 underscores the therapeutic promise of this class of compounds.

References

- 1. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide on the Chemical Properties of 7-(Trifluoromethyl)quinazolin-4(3H)-one

This technical guide provides a comprehensive overview of the chemical and biological properties of 7-(Trifluoromethyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, spectral data, synthesis, and known biological activities, with a focus on its interactions with key signaling pathways.

Core Chemical Properties

This compound is a solid, organic compound. The trifluoromethyl group at the 7-position significantly influences its electronic properties and biological activity.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₅F₃N₂O | N/A |

| Molecular Weight | 214.15 g/mol | N/A |

| CAS Number | 16499-58-4 | N/A |

| Melting Point | 283.8-295.7 °C (for the isomeric 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one) | [1] |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in DMSO | [2] |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a full experimental spectrum for this specific isomer is not provided in the search results, representative data for a closely related isomer, 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one, is available and presented in Table 2.[1] This data provides a strong basis for the expected spectral characteristics.

Table 2: Spectroscopic Data for the Isomeric 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one [1]

| Technique | Observed Peaks/Signals |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.78 (s, 1H), 8.38 (d, J = 7.2 Hz, 2H), 8.19 (d, J = 7.2 Hz, 1H), 8.02 – 7.70 (m, 4H), 7.57 (t, J = 6.6 Hz, 1H) |

| ¹³C NMR (126 MHz, DMSO-d₆) | δ 151.60, 148.89, 137.04, 135.18, 131.68, 131.42, 129.17, 128.14, 127.56, 126.35, 125.96, 125.93, 125.49, 123.33, 121.65 |

| ¹⁹F NMR (471 MHz, DMSO-d₆) | δ -61.35 |

| Mass Spec (GC) of 3-Phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | Molecular Ion [M]⁺: 290.066697 g/mol |

Experimental Protocols

Synthesis of Quinazolin-4(3H)-one Derivatives

The synthesis of the quinazolin-4(3H)-one scaffold can be achieved through several established methods. A common and versatile approach involves the condensation of an anthranilic acid derivative with a suitable cyclizing agent. For the synthesis of this compound, 2-amino-4-(trifluoromethyl)benzoic acid would be the logical starting material.

General Protocol for the Synthesis of Quinazolin-4(3H)-ones from Anthranilic Acid:

-

Reaction Setup: A mixture of the appropriately substituted anthranilic acid (1 equivalent) and formamide (excess) is placed in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to a temperature between 120-180°C for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is typically triturated with a suitable solvent (e.g., water, ethanol), filtered, and washed to remove excess formamide and other impurities.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, DMF/water) to yield the desired quinazolin-4(3H)-one.

Another viable synthetic route starts from 2-aminobenzonitriles.

General Protocol for the Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzonitrile:

-

Reaction Setup: A solution of the substituted 2-aminobenzonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, dioxane) is prepared.

-

Cyclization: The solution is treated with a cyclizing agent such as an orthoester (e.g., triethyl orthoformate) in the presence of an acid or base catalyst. Alternatively, reaction with an acid chloride followed by cyclization can be employed.

-

Heating: The reaction mixture is typically heated under reflux for several hours until the reaction is complete as monitored by TLC.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to afford the pure quinazolin-4(3H)-one.

Spectroscopic Analysis Workflow

The following workflow outlines the general procedure for the spectroscopic characterization of a synthesized quinazolin-4(3H)-one derivative.

Biological Activity and Signaling Pathways

Quinazolin-4(3H)-one derivatives are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] These activities often stem from the inhibition of key enzymes involved in cellular signaling. The trifluoromethyl group in this compound is known to enhance metabolic stability and can contribute to stronger binding interactions with biological targets.

Several key signaling pathways have been identified as targets for quinazolinone-based inhibitors:

-

Aurora Kinase A Pathway: Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis. Quinazolinone derivatives have been developed as potent inhibitors of Aurora Kinase A.[4]

-

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy. Certain quinazolin-4(3H)-one derivatives have demonstrated potent VEGFR-2 inhibitory activity.[5]

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers. Quinazoline-based compounds, such as gefitinib and erlotinib, are well-known EGFR inhibitors.[6]

References

Spectroscopic Profile of 7-(Trifluoromethyl)quinazolin-4(3H)-one: A Technical Guide

For Immediate Release: A comprehensive technical guide detailing the spectroscopic data for 7-(Trifluoromethyl)quinazolin-4(3H)-one is presented for researchers, scientists, and professionals in drug development. This document provides a consolidated overview of available spectroscopic information and standardized experimental protocols to facilitate the characterization of this important heterocyclic compound.

Summary of Spectroscopic Data

While a complete, publicly available dataset for this compound remains elusive, data for closely related derivatives, in conjunction with general principles of spectroscopy, allows for a predictive analysis. The following tables summarize the expected and observed spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | DMSO-d₆ | 12.84 (s, 1H), 8.33 (t, J = 24.8 Hz, 1H), 8.20 (d, J = 7.6 Hz, 2H), 8.04 (s, 1H), 7.80 (d, J = 8.4 Hz, 1H ), 7.62-7.57 (m, 3H)[1] |

Table 2: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | DMSO-d₆ | 162.03, 154.40, 149.27, 134.70 (q, J = 25.5 Hz), 132.74, 132.28, 129.12 (2C), 128.29 (2C), 128.15, 125.05 (q, J = 2.9 Hz), 123.98 (q, J = 206.9 Hz), 122.95, 122.63[1] |

Table 3: ¹⁹F NMR Data for Quinazolinone Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(2-fluorophenyl)quinazolin-4(3H)-one | DMSO-d₆ | -114.68[2] |

| 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one | DMSO-d₆ | -61.35[2] |

Note: The ¹H and ¹³C NMR data presented are for the 2-phenyl derivative and provide an indication of the expected chemical shifts and coupling patterns for the quinazolinone core with a trifluoromethyl group at the 7-position. The ¹⁹F NMR data is for related fluorinated quinazolinones and serves as a reference.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for a this compound Derivative

| Compound | Ionization Method | [M+H]⁺ (m/z) |

| 3-Phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | GC-MS (EI) | 290 (M+) |

Note: The mass spectrum for the 3-phenyl derivative indicates the expected molecular weight for this specific analogue.

Infrared (IR) Spectroscopy

Table 5: Key IR Absorption Bands for a this compound Derivative

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |

| 2-phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | KBr | 3206, 3160, 3095 (N-H, C-H stretching), 1670 (C=O stretching), 1607, 1492 (C=C, C=N stretching)[1] |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for quinazolinone derivatives, which can be applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle heating or sonication if necessary. Filter the solution through a small plug of glass wool to remove any particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 0-14 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A significantly larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

-

¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a multinuclear probe. A standard single-pulse sequence with proton decoupling is typically used. The spectral width will depend on the chemical environment of the fluorine atoms but is generally much larger than for ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (MS)

-

Sample Preparation: For Electron Ionization (EI), introduce a small amount of the solid or a concentrated solution of the compound onto a direct insertion probe. For Electrospray Ionization (ESI), prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ion source (EI or ESI) and a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition (EI): Volatilize the sample by heating the probe. The resulting gas-phase molecules are bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.

-

Data Acquisition (ESI): Infuse the sample solution into the ion source, where a high voltage is applied to generate a fine spray of charged droplets. Desolvation of these droplets produces gas-phase ions.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to study the fragmentation pattern for structural elucidation.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the spectrum of the sample. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O, N-H, C-F, and aromatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. Use a cuvette containing the pure solvent as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) to characterize the electronic transitions within the molecule.

Experimental Workflow and Signaling Pathways

To visualize the general process of spectroscopic analysis, the following workflow diagram is provided.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Further experimental work is encouraged to establish a definitive and complete spectroscopic profile for this compound.

References

Mass Spectrometry of 7-(Trifluoromethyl)quinazolin-4(3H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 7-(Trifluoromethyl)quinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure known for a wide range of biological activities, including anticancer and anti-inflammatory properties. The inclusion of a trifluoromethyl group can significantly modulate a molecule's metabolic stability and biological activity. This document outlines the predicted mass spectral fragmentation, detailed experimental protocols for analysis, and relevant biological context.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methodologies.

| Property | Value |

| Molecular Formula | C₉H₅F₃N₂O |

| Molecular Weight | 214.15 g/mol |

| Exact Mass | 214.0354 g/mol |

| Appearance | Expected to be a solid |

Predicted Mass Spectrometry Data

While specific experimental mass spectra for this compound are not widely published, a detailed fragmentation pattern can be predicted based on the known fragmentation of the quinazolinone core and related trifluoromethyl-substituted aromatic compounds. Electrospray ionization (ESI) would likely yield a prominent protonated molecule [M+H]⁺ at m/z 215.0432 in positive ion mode.

Predicted Electron Ionization (EI) Fragmentation

Under electron impact (EI) ionization, the molecular ion (M⁺˙) at m/z 214 is expected. The fragmentation pattern is likely to be dominated by the stable quinazolinone ring system and the influence of the trifluoromethyl group.

| Predicted Fragment (m/z) | Proposed Structure/Loss |

| 214 | Molecular Ion [C₉H₅F₃N₂O]⁺˙ |

| 195 | [M - F]⁺ |

| 186 | [M - CO]⁺˙ |

| 167 | [M - CO - F]⁺ or [M - F - CO]⁺ |

| 145 | [M - CF₃]⁺ |

| 118 | [C₇H₄N₂]⁺˙ (Loss of CF₃ and HCN) |

Predicted ESI-MS/MS Fragmentation of [M+H]⁺

For tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 215), fragmentation would likely involve neutral losses from the quinazolinone ring.

| Precursor Ion (m/z) | Predicted Fragment (m/z) | Neutral Loss |

| 215 | 187 | CO |

| 215 | 188 | HCN |

| 187 | 160 | HCN |

Experimental Protocols

The following protocols provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.

Sample Preparation for Mass Spectrometry

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution for Direct Infusion: Dilute the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.

-

Working Solution for LC-MS: Dilute the stock solution with the initial mobile phase composition to a final concentration appropriate for the sensitivity of the instrument (typically in the ng/mL to low µg/mL range).

-

Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before analysis to prevent instrument contamination.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is suitable for the quantification and identification of this compound in various matrices.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Scan Range: m/z 50-500 for full scan analysis.

-

MS/MS: For targeted analysis, monitor the transition of the precursor ion [M+H]⁺ (m/z 215) to its most stable product ions.

-

Visualizations

The following diagrams illustrate the predicted fragmentation pathway, a general experimental workflow, and a potential biological signaling pathway relevant to quinazolinone derivatives.

Caption: Predicted Electron Impact Fragmentation Pathway.

Caption: General Experimental Workflow for LC-MS Analysis.

Caption: Generalized Kinase Inhibition Signaling Pathway.

The Quinazolin-4(3H)-one Scaffold: A Technical Guide to the Crystal Structure and Biological Significance of 7-(Trifluoromethyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolin-4(3H)-one and its derivatives represent a critical pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the structural and functional aspects of 7-(Trifluoromethyl)quinazolin-4(3H)-one. While a complete, publicly available crystal structure for this specific derivative is not available at the time of this writing, this document provides a comprehensive overview based on the crystallographic data of closely related analogs and the general characteristics of the quinazolin-4(3H)-one core. This guide also details established synthetic protocols and discusses the known biological signaling pathways associated with this important class of molecules, providing a valuable resource for researchers in drug discovery and development.

Introduction

The quinazolin-4(3H)-one moiety is a fused heterocyclic system that serves as a privileged scaffold in the design of bioactive molecules.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[3][4] The substitution at various positions of the quinazoline ring allows for the fine-tuning of their biological and physicochemical properties. The introduction of a trifluoromethyl group, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide aims to provide an in-depth technical overview of this compound, with a focus on its structural characteristics, synthesis, and biological context. In the absence of specific crystallographic data for the title compound, we will leverage data from closely related, structurally elucidated quinazolinones to infer its probable solid-state conformation and packing.

General Crystal Structure of Quinazolin-4(3H)-ones

The crystal structures of numerous quinazolin-4(3H)-one derivatives have been determined, revealing a generally planar bicyclic system. The planarity of the quinazolinone core is a key feature, often stabilized by intra- and intermolecular hydrogen bonds. The crystal packing is typically governed by N-H---O hydrogen bonds, forming chains or dimeric motifs, and further stabilized by π-π stacking interactions between the aromatic rings.

For illustrative purposes, the crystallographic data for a related compound, 7-Fluoro-6-nitroquinazolin-4(3H)-one, is presented in Table 1. This data provides a reasonable approximation of the expected unit cell parameters and crystal system for quinazolinone derivatives.

Table 1: Crystal Data and Structure Refinement for 7-Fluoro-6-nitroquinazolin-4(3H)-one.[5]

| Parameter | Value |

| Empirical Formula | C₈H₄FN₃O₃ |

| Formula Weight | 209.14 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.236(2) Å |

| b | 10.871(3) Å |

| c | 14.582(4) Å |

| α | 90° |

| β | 87.34(2)° |

| γ | 90° |

| Volume | 1099.6(6) ų |

| Z | 4 |

| Calculated Density | 1.262 Mg/m³ |

Note: This data is for an analogous compound and is intended to provide a general understanding of the crystallographic properties of this class of molecules.

Experimental Protocols

The synthesis of quinazolin-4(3H)-ones can be achieved through several established synthetic routes. A common and versatile method involves the condensation of anthranilic acid derivatives with a suitable source of the C2 and N3 atoms.

General Synthesis of this compound

A prevalent method for the synthesis of the quinazolin-4(3H)-one core involves the reaction of a 2-aminobenzoic acid (anthranilic acid) derivative with formamide. For the synthesis of the title compound, 2-amino-4-(trifluoromethyl)benzoic acid would be the required starting material.

Reaction Scheme:

Caption: General synthetic scheme for this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(trifluoromethyl)benzoic acid and an excess of formamide.

-

Heating: Heat the reaction mixture to a temperature of 120-140 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Crystallization

Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization conditions.

General Crystallization Protocol:

-

Solvent Selection: Dissolve the purified this compound in a minimum amount of a hot solvent in which it has high solubility at elevated temperatures and lower solubility at room temperature (e.g., ethanol, methanol, or acetic acid).

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, well-defined crystals.

-

Crystal Growth: If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, vapor diffusion by placing the solution in a vial inside a larger chamber containing a solvent in which the compound is less soluble can be employed.

-

Isolation: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent.

Biological Significance and Signaling Pathways

Quinazolin-4(3H)-one derivatives have been extensively investigated for their anticancer properties, often targeting key enzymes in cell signaling pathways.[3] While the specific targets of this compound are not definitively established in publicly available literature, compounds with this scaffold are known to inhibit various protein kinases and other enzymes involved in cancer progression.

Several studies have implicated quinazolinone derivatives as inhibitors of the PI3K/Akt/mTOR and EGFR signaling pathways, which are frequently dysregulated in cancer.[6][7]

Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinazolinone-based compounds have been developed as inhibitors of key kinases in this pathway, such as mTOR.[8]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinazolinone derivatives.

Potential Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell division. Several quinazolinone-based drugs, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors.

Caption: Potential inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, the extensive research on the quinazolin-4(3H)-one scaffold provides a strong foundation for understanding its likely chemical and physical properties. The synthetic methodologies are well-established, allowing for its accessible preparation. Furthermore, the known biological activities of related compounds suggest that this compound holds significant potential as a modulator of key signaling pathways implicated in disease, particularly in oncology. Further crystallographic studies and biological evaluations are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising molecule. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. This compound(16499-58-4) 1H NMR [m.chemicalbook.com]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 7-(Trifluoromethyl)quinazolin-4(3H)-one, a crucial scaffold in medicinal chemistry.[1][2] The quinazolin-4(3H)-one core is found in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[1][2] The inclusion of a trifluoromethyl group at the 7-position can significantly enhance a molecule's metabolic stability and biological activity.[3] This guide details the primary synthetic routes, presents quantitative data in a structured format, and provides illustrative diagrams of the synthetic workflows.

Core Synthetic Strategies and Key Starting Materials

The synthesis of this compound predominantly commences from 2-amino-4-(trifluoromethyl)benzoic acid .[3][4][] This commercially available aromatic compound serves as the foundational building block, providing the necessary aniline and carboxylic acid functionalities for the construction of the quinazolinone ring system.

There are two primary and well-established synthetic pathways to achieve the target molecule from this key starting material:

-

One-Step Cyclization with Formamide: This is the most direct approach, involving the reaction of 2-amino-4-(trifluoromethyl)benzoic acid with formamide at elevated temperatures. This method offers simplicity and atom economy.

-

Two-Step Procedure via Formamide Intermediate: This pathway involves an initial formylation of the amino group of 2-amino-4-(trifluoromethyl)benzoic acid to yield N-(2-carboxy-5-(trifluoromethyl)phenyl)formamide, followed by a cyclization step, typically achieved by heating with a dehydrating agent.

A less common, alternative approach involves starting from a pre-formylated precursor, N-(4-(trifluoromethyl)-2-formylphenyl)formamide , and subsequently cyclizing it to the desired quinazolinone.

Tabulated Overview of Starting Materials and Synthetic Routes

For clarity and ease of comparison, the key starting materials, reagents, and typical reaction conditions for the primary synthetic routes are summarized in the table below.

| Starting Material | Reagents/Conditions | Intermediate(s) | Product | Reported Yield (%) | Reference(s) |

| 2-Amino-4-(trifluoromethyl)benzoic acid | Formamide, heat | N/A (One-pot) | This compound | Varies | General Method |

| 2-Amino-4-(trifluoromethyl)benzoic acid | 1. Formic acid, heat2. Dehydrating agent (e.g., Ac₂O), heat | N-(2-carboxy-5-(trifluoromethyl)phenyl)formamide | This compound | Varies | General Method |

| N-(4-(trifluoromethyl)-2-formylphenyl)formamide | Ammonia or an ammonia source | Imine intermediate | This compound | Varies | Alternative Method |

Detailed Experimental Protocols

Protocol 1: One-Step Synthesis from 2-Amino-4-(trifluoromethyl)benzoic acid

-

Reaction: A mixture of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) and an excess of formamide (5-10 eq) is heated at 150-180 °C for 2-4 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis via N-formyl Intermediate

-

Step 1: Formation of N-(2-carboxy-5-(trifluoromethyl)phenyl)formamide

-

2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) is heated in an excess of formic acid at reflux for 2-4 hours.

-

The excess formic acid is removed under reduced pressure to yield the crude N-formyl intermediate.

-

-

Step 2: Cyclization to this compound

-

The crude N-(2-carboxy-5-(trifluoromethyl)phenyl)formamide is heated with a dehydrating agent, such as acetic anhydride, at reflux for 1-2 hours.

-

The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried.

-

Purification is performed as described in Protocol 1.

-

Synthetic Workflow Diagrams

To visually represent the logical flow of the synthetic pathways, the following diagrams have been generated using the DOT language.

Caption: One-Step Synthesis of this compound.

Caption: Two-Step Synthesis of this compound.

Caption: Alternative Synthesis from a Pre-formylated Precursor.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies, primarily utilizing 2-amino-4-(trifluoromethyl)benzoic acid as the key starting material. The choice between a one-step or two-step approach will depend on factors such as desired purity, scalability, and available resources. The trifluoromethyl substituent imparts unique electronic properties that make this quinazolinone derivative a valuable building block for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to embark on the synthesis and further exploration of this important heterocyclic compound.

References

Synthesis from 2-amino-4-(trifluoromethyl)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)benzoic acid is a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of a variety of heterocyclic compounds. The presence of the trifluoromethyl group, a key pharmacophore, often imparts unique physicochemical and biological properties to the resulting molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthetic utility of 2-amino-4-(trifluoromethyl)benzoic acid, focusing on the preparation of quinazolinone derivatives and other relevant nitrogen-containing heterocycles. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to aid researchers in the design and execution of novel synthetic strategies.

Core Synthetic Applications: Quinazolinone Derivatives

A primary application of 2-amino-4-(trifluoromethyl)benzoic acid is in the synthesis of quinazolinone scaffolds, which are prevalent in numerous biologically active compounds.[1][2][3] These derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4]

Synthesis of 2-Substituted-7-(trifluoromethyl)quinazolin-4(3H)-ones

A common and straightforward approach to 2-substituted quinazolinones involves the cyclocondensation of 2-amino-4-(trifluoromethyl)benzoic acid with various reagents.

One of the most direct methods involves the reaction with chloroacetyl chloride to yield 2-chloromethyl-7-(trifluoromethyl)quinazolin-4(3H)-one. This intermediate serves as a versatile precursor for further functionalization.

Experimental Protocol: Synthesis of 2-Chloromethyl-7-(trifluoromethyl)quinazolin-4(3H)-one

A mixture of 2-amino-4-(trifluoromethyl)benzoic acid and chloroacetyl chloride is heated, typically in the absence of a solvent or in a high-boiling solvent, to facilitate the initial acylation followed by cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Amino-4-(trifluoromethyl)benzoic acid | 1 | None | 140-150 | 2-3 | ~85 |

| Chloroacetyl chloride | 1.5-2.0 |

Table 1: Reaction conditions for the synthesis of 2-chloromethyl-7-(trifluoromethyl)quinazolin-4(3H)-one.

Synthesis of Fused Tricyclic Quinazolinones

Further elaboration of the quinazolinone core can lead to the formation of fused polycyclic systems, which are of significant interest in medicinal chemistry due to their rigid structures and potential for enhanced biological activity.

Tricyclic pyridazino[1,6-b]quinazolinone derivatives, which have shown potent anticancer activity, can be synthesized from appropriately substituted quinazolinone precursors. [5]While a direct synthesis from 2-amino-4-(trifluoromethyl)benzoic acid is not explicitly detailed, the general strategy involves the construction of a 3-aminoquinazolinone intermediate followed by cyclization with a suitable 1,3-dicarbonyl compound.

Conceptual Workflow for the Synthesis of Tricyclic Quinazolinones

This workflow outlines a potential pathway to tricyclic quinazolinones, starting from the foundational 2-amino-4-(trifluoromethyl)benzoic acid.

Biological Significance and Signaling Pathways

Quinazolinone derivatives are known to interact with a variety of biological targets, leading to their diverse pharmacological effects. For instance, certain quinazolinones act as inhibitors of enzymes such as thymidylate synthase and poly-(ADP-ribose) polymerase (PARP), which are crucial for DNA synthesis and repair, making them attractive targets for anticancer therapies. O[3]thers have been shown to inhibit tyrosine kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation.

[3]The specific signaling pathways affected by quinazolinones derived from 2-amino-4-(trifluoromethyl)benzoic acid would depend on the final structure of the molecule. For example, a 7-(trifluoromethyl)quinazolinone designed to target a specific kinase would inhibit the downstream signaling cascade regulated by that kinase, potentially leading to apoptosis or cell cycle arrest in cancer cells.

DOT Script for a Generic Kinase Inhibition Pathway

Conclusion

2-Amino-4-(trifluoromethyl)benzoic acid is a highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds, with quinazolinones being a prominent and well-studied class. The methodologies presented in this guide, including direct cyclocondensation and multicomponent reactions, offer efficient and versatile routes to these important scaffolds. The incorporation of the trifluoromethyl group is a key feature that often enhances the biological activity of the resulting molecules. Further exploration of the synthetic potential of this building block is likely to lead to the discovery of novel compounds with significant therapeutic potential. Researchers are encouraged to utilize the provided protocols and workflows as a foundation for their own synthetic endeavors in the fields of medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition and antitumor evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cyclization of 2-amino-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclization of 2-amino-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. The presence of the trifluoromethyl group imparts unique properties to the resulting molecules, influencing their biological activity and pharmacokinetic profiles. This document details the primary cyclization pathways, experimental protocols, and the biological significance of the synthesized quinazoline derivatives, with a focus on their roles as inhibitors of key signaling pathways in cancer.

Core Cyclization Reactions

2-amino-4-(trifluoromethyl)benzonitrile serves as a versatile precursor for the synthesis of a range of 7-(trifluoromethyl)-substituted quinazoline derivatives. The cyclization reactions involve the annulation of a pyrimidine ring onto the aminobenzonitrile core. The nature of the second reactant dictates the final heterocyclic scaffold. This guide will focus on three primary cyclization routes:

-

Formation of 7-(trifluoromethyl)quinazolin-4(3H)-one: Achieved through reaction with a one-carbon source, typically formamide or formic acid.

-

Formation of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione: Accomplished by reaction with urea under thermal conditions.

-

Formation of 2-thioxo-7-(trifluoromethyl)quinazolin-4(1H,3H)-one: Realized through cyclization with carbon disulfide.

These core structures are valuable scaffolds for further functionalization in the development of targeted therapeutics.

Experimental Protocols

The following protocols are detailed methodologies for the key cyclization reactions of 2-amino-4-(trifluoromethyl)benzonitrile.

Synthesis of this compound

This protocol describes the synthesis via reaction with formamide, a common method for constructing the quinazolin-4(3H)-one core.

Reaction:

A representative reaction for the synthesis of a quinazolin-4(3H)-one.

Materials:

-

2-amino-4-(trifluoromethyl)benzonitrile

-

Formamide

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

-

Deionized water

Procedure:

-

A mixture of 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq) and formamide (10-20 eq) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to 150-190 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from ethanol or an ethanol/water mixture to afford the pure this compound.

Synthesis of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione

This protocol details the synthesis using urea, a common reagent for the formation of quinazoline-2,4-diones.

Reaction:

Synthesis of a quinazoline-2,4(1H,3H)-dione derivative.

Materials:

-

2-amino-4-(trifluoromethyl)benzonitrile

-

Urea

-

Pyridine (as solvent)

-

Hydrochloric acid (for acidification)

-

Deionized water

Procedure:

-

A mixture of 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq) and urea (2.0-3.0 eq) is heated at 180-200 °C in a sealed tube or a high-boiling solvent like pyridine for 4-8 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solvent is used, it is removed under reduced pressure.

-

The residue is treated with water and acidified with dilute hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis of 2-thioxo-7-(trifluoromethyl)quinazolin-4(1H,3H)-one

This protocol describes the cyclization with carbon disulfide to yield the 2-thioxo derivative.

Reaction:

Formation of a 2-thioxo-quinazolin-4(1H,3H)-one.

Materials:

-

2-amino-4-(trifluoromethyl)benzonitrile

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or Pyridine

-

Ethanol

-

Hydrochloric acid

-

Deionized water

Procedure:

-

To a solution of 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol, potassium hydroxide (1.2 eq) and carbon disulfide (1.5 eq) are added.

-

The mixture is refluxed for 6-12 hours, with reaction progress monitored by TLC.

-

After cooling, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Presentation

The following tables summarize the available quantitative and spectroscopic data for the synthesized compounds.

Table 1: Spectroscopic Data for this compound

| Data Type | Values |

| ¹H NMR (DMSO-d₆) | δ 12.70 (s, 1H), 8.18 (d, J = 7.2 Hz, 2H), 7.84 (dd, J = 8.6, 3.2 Hz, 2H), 7.74 (td, J = 8.7, 2.9 Hz, 1H), 7.58 (dt, J = 14.5, 7.0 Hz, 3H).[1] |

| ¹³C NMR (DMSO-d₆) | δ 162.16, 161.41, 159.46, 152.31, 146.08, 133.00, 131.89, 130.81, 130.75, 129.08, 128.21, 123.63, 123.43, 122.67, 122.61, 111.07, 110.89.[1] |

| ¹⁹F NMR (DMSO-d₆) | δ -113.50.[1] |

| Yield | Not explicitly reported for this specific reaction, but similar reactions typically yield 60-80%. |

Table 2: Spectroscopic Data for 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione

| Data Type | Values |

| ¹H NMR (DMSO-d₆) | δ 11.54 (brs, 1H), 11.40 (brs, 1H), 8.09 (d, J = 8.4 Hz, 1H), 7.49 (dd, J = 8.4, 1.6 Hz, 1H), 7.46 (s, 1H).[2] |

| ¹³C NMR (DMSO-d₆) | δ 162.1, 150.2, 141.3, 134.2 (q, J(F,C) = 32 Hz), 128.8, 123.4 (q, J(F,C) = 271 Hz), 118.4, 117.5, 112.3.[2] |

| HRMS (ESI) | m/z calcd for C₉H₆F₃N₂O₂ [M + H]⁺ 231.0371, found 231.0376.[2] |

| Yield | 27% (as reported in one study for a DMAP-catalyzed synthesis from the corresponding aminobenzamide).[2] |

Table 3: Anticipated Spectroscopic Data for 2-thioxo-7-(trifluoromethyl)quinazolin-4(1H,3H)-one

| Data Type | Anticipated Values |

| ¹H NMR | Resonances for aromatic protons and two NH protons, with chemical shifts influenced by the thione group. |

| ¹³C NMR | A characteristic signal for the C=S carbon typically in the range of 175-185 ppm, in addition to aromatic and trifluoromethyl carbon signals. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₉H₅F₃N₂OS. |

| Yield | Yields for similar thioxoquinazoline syntheses are generally moderate to good. |

Biological Significance and Signaling Pathways

Quinazoline derivatives are a well-established class of pharmacologically active compounds, with many exhibiting potent anticancer properties. The introduction of a trifluoromethyl group at the 7-position can significantly enhance their biological activity, often by improving metabolic stability and binding affinity to target proteins.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR): Trifluoromethyl-substituted quinazolines have been shown to be effective inhibitors of EGFR.[3][4] Overexpression of EGFR is common in various cancers, and its inhibition can lead to cell cycle arrest and apoptosis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Quinazoline derivatives can also inhibit VEGFR-2, a key mediator of angiogenesis.[5][6][7][8][9] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.

Inhibition of EGFR and VEGFR-2 signaling pathways.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Recent studies have highlighted the potential of quinazolinone scaffolds as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1][10][11][12][13] PARP enzymes are involved in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Inhibition of the PARP-1 DNA repair pathway.

Conclusion

The cyclization of 2-amino-4-(trifluoromethyl)benzonitrile provides a versatile and efficient route to a variety of 7-(trifluoromethyl)-substituted quinazoline derivatives. These compounds are of significant interest to the drug discovery and development community due to their demonstrated potential as potent inhibitors of key signaling pathways implicated in cancer, including those mediated by EGFR, VEGFR-2, and PARP-1. The experimental protocols and data presented in this guide offer a solid foundation for researchers to synthesize and further explore the therapeutic potential of this important class of heterocyclic compounds. Further structure-activity relationship (SAR) studies on these scaffolds are warranted to optimize their potency and selectivity for various biological targets.

References

- 1. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 10. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Novel Quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone, a fused heterocyclic system composed of benzene and pyrimidine rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is a versatile core for designing bioactive molecules, leading to a wide spectrum of pharmacological activities.[2] Derivatives of quinazolinone have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][3] Several quinazolinone-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, are already in clinical use, primarily for cancer therapy, underscoring the therapeutic importance of this molecular framework.[3][4] This guide provides an in-depth technical overview of the recent advancements in the biological evaluation of novel quinazolinone derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their assessment.

General Workflow: From Synthesis to Biological Evaluation

The discovery pipeline for new quinazolinone-based therapeutic agents typically follows a multi-step process. It begins with the chemical synthesis of novel derivatives, often employing techniques like microwave-assisted reactions or multi-component one-pot synthesis.[2] Following structural confirmation, these compounds undergo computational (in silico) screening and a battery of in vitro and in vivo biological assays to determine their efficacy and mechanism of action.

Anticancer Activity

Quinazolinone derivatives are most renowned for their potent anticancer properties, targeting various hallmarks of cancer.[4] The primary mechanisms include the inhibition of key signaling kinases like EGFR and the disruption of microtubule dynamics.[1][5]

Mechanism of Action

A. Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazolinone derivatives function as tyrosine kinase inhibitors (TKIs) by competing with ATP at the catalytic site of EGFR.[6] This inhibition blocks downstream signaling pathways, such as PI3K/Akt and Ras/MAPK, which are crucial for cancer cell proliferation, survival, and migration.[7] Docking studies confirm that the quinazolinone scaffold fits effectively into the EGFR kinase domain.[5]

B. Tubulin Polymerization Inhibition: Certain quinazolinone derivatives disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[3][8] These compounds often bind to the colchicine binding site on β-tubulin, preventing the curved-to-straight conformational transition required for microtubule formation.[9][10]

Quantitative Data: Anticancer Activity

The antiproliferative effects of novel quinazolinone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various human cancer cell lines.

| Compound ID | Target/Mechanism | Cell Line | IC50 / GI50 (µM) | Reference |

| 1b, 1d | EGFR Kinase | A431 (Skin) | Selective toxicity to cancer cells | [11] |

| Compound 18 | Not specified | MGC-803 (Gastric) | 0.85 | [3][12] |

| 5a-5r series | EGFRwt-TK | A549 (Lung) | 0.35 - 19.46 | [5] |

| Compound Q19 | Tubulin Polymerization | HT-29 (Colon) | 0.051 | [10] |

| Compound E | EGFR & Tubulin | MCF-7 (Breast) | 0.43 | [8] |

| Compound G | EGFR & Tubulin | MDA-MB-231 (Breast) | 0.51 | [8] |

| Compound 7j | Tubulin Polymerization | DU-145 (Prostate) | 0.05 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Objective: To determine the IC50 value of novel quinazolinone derivatives.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HT-29).

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS).

-

96-well microtiter plates.

-

Test quinazolinone compounds, dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include wells for vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Quinazolinone derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[1][13] Their development is crucial in the face of rising antimicrobial resistance.[14]

Mechanism of Action

A key antibacterial mechanism for quinazolinones is the inhibition of DNA gyrase (a type II topoisomerase).[14] This enzyme is essential for bacterial DNA replication, recombination, and repair by introducing negative supercoils into the DNA.[14] By inhibiting this enzyme, the compounds disrupt DNA synthesis, leading to bacterial cell death.[1][14] Some derivatives may also interfere with the integrity of the microbial cell wall.[1]

Quantitative Data: Antimicrobial Activity

The antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 1a, 1b | Candida albicans | Effective | [11] |

| 1a, 1b | Staphylococcus aureus | Effective | [11] |

| Compound II | Gram-positive bacteria | Potent activity | [1] |

| 4a, 5a, 5c, 5d | Escherichia coli | 1 - 16 | [14] |

| 4-6, 19-21, 24 | Gram-positive bacteria | Broad-spectrum activity | [13] |

| A-1 | S. aureus, S. pyogenes | "Very good activity" | [15] |

| A-4 | P. aeruginosa, A. niger | "Excellent activity" | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized technique for determining the MIC of antimicrobial agents.

Objective: To determine the MIC of quinazolinone derivatives against bacterial and fungal strains.

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Sterile 96-well microtiter plates.

-

Test compounds dissolved in DMSO.

-

Standard antibiotic/antifungal (e.g., Amoxicillin, Clotrimazole).[14]

-

Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL.

Procedure:

-

Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and quinazolinones have emerged as promising candidates for the development of novel anti-inflammatory drugs.[16][17]

Mechanism of Action

The anti-inflammatory effects of quinazolinone derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins.[2][18] Some newer derivatives have also been shown to target mitogen-activated protein kinases (MAPKs) like JNK3, which are key regulators of the inflammatory response.[19]

Quantitative Data: Anti-inflammatory Activity

Anti-inflammatory efficacy is often measured in vivo as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

| Compound ID | Assay | Result | Reference |

| Compound 21 | Carrageenan-induced paw edema | 32.5% inhibition | [18] |

| Compound 18 | Animal model of inflammatory pain | Good analgesic activity (IC50 = 42 nM) | [16] |

| 4-nitrostyryl derivative | Carrageenan-induced paw edema | 80.7% reduction in edema | [16] |

| 6-bromo-derivative | Carrageenan-induced paw edema | 59.61% inhibition | [16] |

| Compounds 4-11 | Carrageenan-induced paw edema | Moderate to high activity | [20] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[18][20]

Objective: To assess the anti-inflammatory effect of quinazolinone derivatives.

Materials:

-

Wistar albino rats (150-200g).

-

Test compounds and a standard drug (e.g., Ibuprofen, Phenylbutazone).

-

1% Carrageenan solution in sterile saline.

-

Plethysmometer.

Procedure:

-

Animal Grouping: Divide animals into groups: a control group, a standard drug group, and test groups for different doses of the quinazolinone compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

-

Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Anticonvulsant Activity

Quinazolinone derivatives, including the historically significant methaqualone, have been investigated for their effects on the central nervous system, particularly as anticonvulsant agents for the management of epilepsy.[21][22]

Mechanism of Action

The anticonvulsant activity of many quinazolinones is linked to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[23][24] By binding to the receptor, these compounds can enhance GABAergic inhibition, leading to a reduction in neuronal excitability and suppression of seizure activity.[23]

Quantitative Data: Anticonvulsant Activity

Efficacy in preclinical models is determined by the compound's ability to protect against chemically or electrically induced seizures.

| Compound ID | Seizure Model | Result | Reference |

| 5b, 5c, 5d | scPTZ & MES | High anticonvulsant activity | [23] |

| General series | MES | Protection against tonic hind limb extension | [25] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[24][26]

Objective: To evaluate the ability of quinazolinone derivatives to prevent tonic-clonic seizures.

Materials:

-

Test compounds and a standard drug (e.g., Diazepam, Sodium Valproate).[24][25]

-

An electroconvulsiometer with ear-clip or corneal electrodes.

Procedure:

-

Animal Grouping and Dosing: Divide mice into control, standard, and test groups. Administer the compounds (typically i.p.) 30-60 minutes before the test.[24][25]

-

Application of Stimulus: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the electrodes.[24][25]

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The endpoint is the abolition of the tonic hind limb extension.

-

Analysis: Calculate the percentage of animals in each group that are protected from the tonic extension phase. This indicates the anticonvulsant activity of the compound.

Conclusion

The quinazolinone scaffold continues to be a highly productive framework for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, significant anti-inflammatory, and promising anticonvulsant effects, highlight its versatility and importance in medicinal chemistry. The ongoing exploration of structure-activity relationships, coupled with advanced screening methodologies and mechanistic studies, promises to yield next-generation quinazolinone derivatives with improved efficacy, selectivity, and safety profiles for treating a wide range of human diseases.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ujpronline.com [ujpronline.com]

- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]

- 17. ijfmr.com [ijfmr.com]

- 18. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

The Emergence of 7-(Trifluoromethyl) Substituted Quinazolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The quinazolinone scaffold is considered a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates.[2] Among the various substitutions on the quinazolinone ring, the incorporation of a trifluoromethyl (-CF3) group, particularly at the 7-position, has been a key strategy in the development of potent and selective therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3] This technical guide provides an in-depth overview of the discovery of 7-(trifluoromethyl) substituted quinazolinones, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis and Discovery

The synthesis of 7-(trifluoromethyl) substituted quinazolinones can be achieved through various synthetic routes. A common approach involves the use of trifluoromethyl-substituted anthranilic acid derivatives as starting materials.

General Synthetic Pathway

A prevalent method for the synthesis of 2,3-disubstituted 7-(trifluoromethyl)quinazolin-4(3H)-ones involves a base-promoted SNAr reaction of an ortho-fluorobenzamide with an amide, followed by cyclization.[4]